molecular formula C9H9IO3 B2820087 5-Iodo-2-methoxyphenyl acetate CAS No. 183593-98-8

5-Iodo-2-methoxyphenyl acetate

Cat. No.: B2820087
CAS No.: 183593-98-8
M. Wt: 292.072
InChI Key: OYSUHSDINJVPEG-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxyphenyl acetate is an organoiodine compound featuring a phenyl ring substituted with methoxy (-OCH₃) and acetate (-OAc) groups at the 2- and 5-positions, respectively. Its synthesis involves a 5-endo-dig iodocyclization reaction of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate, forming a sulfonium ion intermediate that undergoes oxidation and deacylation to yield the final product .

Properties

IUPAC Name

(5-iodo-2-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSUHSDINJVPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxyphenyl acetate typically involves the iodination of 2-methoxyphenyl acetate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the 5-position serves as a prime site for nucleophilic substitution. The methoxy group at the 2-position donates electron density via resonance, while iodine exerts an electron-withdrawing inductive effect. This combination creates localized electron deficiency, enabling NAS under specific conditions.

Reaction Reagents/Conditions Product Key Mechanistic Insight
Iodine replacement with azideNaN₃, CuI, DMF, 80°C5-Azido-2-methoxyphenyl acetateCopper catalysis facilitates the substitution via a radical or σ-complex mechanism .
ThiocyanationKSCN, Pd(OAc)₂, DMSO, 100°C5-Thiocyano-2-methoxyphenyl acetatePalladium mediates oxidative addition and reductive elimination steps.

Hydrolysis of the Acetate Ester

The acetate group undergoes hydrolysis under acidic or basic conditions, yielding 5-iodo-2-methoxyphenol. This reaction is critical for subsequent functionalization of the phenolic hydroxyl group.

Condition Reagents Product Applications
AcidicHCl (conc.), H₂O, Δ5-Iodo-2-methoxyphenol + AcOHPrepares phenol for electrophilic substitution .
BasicNaOH (aq.), EtOH, Δ5-Iodo-2-methoxyphenolate + AcONaEnables further alkylation or acylation of the phenolate.

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol without affecting the iodine substituent.

Reagent Conditions Product Notes
LiAlH₄Dry THF, 0°C to RT2-(5-Iodo-2-methoxyphenyl)ethanolComplete reduction of the ester to alcohol; iodine remains intact.
DIBAL-HToluene, -78°CPartial reduction to aldehydeControlled conditions yield intermediates for further synthesis.

Oxidation Reactions

The methoxy group and hydrolyzed phenol derivative are susceptible to oxidation:

Substrate Reagents Product Mechanism
5-Iodo-2-methoxyphenolKMnO₄, H₂SO₄, Δ5-Iodo-1,2-benzoquinoneOxidative cleavage of the methoxy group to a quinone .
2-(5-Iodo-2-methoxyphenyl)ethanolPCC, CH₂Cl₂, RT2-(5-Iodo-2-methoxyphenyl)acetaldehydeSelective oxidation of alcohol to aldehyde.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reaction Type Reagents Product Yield/Selectivity
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME5-Aryl-2-methoxyphenyl acetateHigh regioselectivity due to iodine’s leaving group ability.
Heck ReactionPd(OAc)₂, alkene, NEt₃, DMF5-Alkenyl-2-methoxyphenyl acetateStereoselectivity depends on alkene geometry.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the ring toward electrophilic substitution, directing incoming electrophiles to the para (4-) and ortho (6-) positions relative to itself:

Electrophile Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1 hr4-Nitro-5-iodo-2-methoxyphenyl acetateNitration occurs para to methoxy group .
Br₂, FeBr₃CH₂Cl₂, RT4-Bromo-5-iodo-2-methoxyphenyl acetateBromination favored at activated para position .

Transesterification

The acetate group exchanges with other alcohols under catalytic conditions:

Alcohol Catalyst Product Application
MeOHH₂SO₄Methyl 5-iodo-2-methoxyphenyl etherConverts acetate to methyl ether for stability.
BnOHTi(OiPr)₄Benzyl 5-iodo-2-methoxyphenyl etherProtects phenol as benzyl ether for synthesis .

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxyphenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxyphenyl acetate depends on its specific application and the target molecule

    Electrophilic Aromatic Substitution: The iodine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules.

    Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular redox balance and potentially affecting metabolic pathways.

    Hydrogen Bonding and Van der Waals Interactions: The methoxy and acetate groups can form hydrogen bonds and van der Waals interactions with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

4-Iodoanisole (4-Methoxyiodobenzene)
  • Molecular Formula : C₇H₇IO
  • Molecular Weight : 234.04
  • Melting Point : 48–51°C
  • Key Features : Contains a methoxy and iodo group on a benzene ring but lacks the acetate ester.
  • Comparison : The absence of the acetate group reduces steric hindrance and alters reactivity. 4-Iodoanisole’s lower melting point (48–51°C vs. ~200°C for indole-based esters) reflects its simpler structure and weaker intermolecular forces .
Ethyl 5-Methoxyindole-2-carboxylate
  • Molecular Formula: C₁₂H₁₃NO₃
  • Molecular Weight : 219.23
  • Melting Point : 199–201°C
  • Key Features : An indole derivative with methoxy and ester groups.
  • Comparison : The indole core enhances aromatic stacking and hydrogen bonding, leading to a significantly higher melting point compared to phenyl-based compounds. The ester group’s position (indole-2-carboxylate) may influence metabolic stability in pharmaceutical contexts .
5-Iodo-2-methyl Benzoic Acid
  • Molecular Formula : C₈H₇IO₂
  • Molecular Weight : 262.05
  • Key Features : Features a carboxylic acid group instead of an acetate ester.
  • Comparison : The carboxylic acid group increases acidity (pKa ~4–5) and reactivity in nucleophilic substitution reactions compared to the ester group in 5-iodo-2-methoxyphenyl acetate .

Functional Derivatives

5-(3-Iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl Acetate
  • Key Features : A derivative of the target compound with a fused dihydrothiophene ring.
  • This derivative’s synthesis via iodocyclization highlights the versatility of this compound as an intermediate in heterocyclic chemistry .
Vinyl Acetate
  • Molecular Formula : C₄H₆O₂
  • Molecular Weight : 86.09
  • Boiling Point : 72°C
  • Key Features : A simple ester without aromatic or iodine substituents.
  • Comparison: Vinyl acetate’s low molecular weight and non-aromatic structure make it highly volatile and reactive in polymerization reactions. In contrast, this compound’s aromaticity and iodine substituent likely confer stability and UV-light absorption properties .

Table 1. Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
This compound* Not reported - - Iodo, methoxy, acetate
4-Iodoanisole C₇H₇IO 234.04 48–51 Iodo, methoxy
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 219.23 199–201 Methoxy, ester, indole
Vinyl Acetate C₄H₆O₂ 86.09 - Ester, vinyl

*Data inferred from synthesis pathways and analogs.

Biological Activity

5-Iodo-2-methoxyphenyl acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methoxy group on the phenyl ring, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C10H11IO3C_{10}H_{11}IO_3, and its structure can be represented as follows:

5 Iodo 2 methoxyphenyl acetate\text{5 Iodo 2 methoxyphenyl acetate}

The iodine atom enhances electrophilicity, while the methoxy group can engage in hydrogen bonding and van der Waals interactions with biological macromolecules, potentially affecting their structure and function.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The iodine atom can participate in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules.
  • Oxidation-Reduction Reactions : The compound may undergo redox reactions, influencing cellular redox balance and metabolic pathways.
  • Hydrogen Bonding : The methoxy and acetate groups can form hydrogen bonds, enhancing interactions with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Case Studies

  • Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity. The compound was found to inhibit specific enzymes linked to bacterial growth, indicating potential as an antibacterial agent .
  • Antiviral Activity : Related compounds have been explored for their antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Although not directly tested, the structural similarities suggest potential efficacy .
  • Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various biological targets. These studies indicate that the compound may effectively interact with key enzymes involved in disease processes .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameKey FeaturesBiological Activity
Methyl 2-(4-iodo-2-methoxyphenyl)acetateIodine at the 4-positionAntimicrobial
Methyl 2-(5-bromo-2-methoxyphenyl)acetateBromine instead of iodineAltered reactivity
5-Iodo-3-methyl-2-methoxybenzoateMethoxy group at the 3-positionAnticancer
This compound Iodine at the 5-positionAntimicrobial, anticancer potential

This table illustrates how variations in halogen type and position can lead to distinct biological activities, emphasizing the unique profile of this compound.

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